7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h5-7,11,13H,2-4H2,1H3;1H |
InChI Key |
URABVTAIRWORLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=C(C=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A tetrahydronaphthalene backbone with a bromine substituent at position 7, an N-methyl group on the amine, and a hydrochloride salt.
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variants
Key Insights :
N-Methyl vs. Non-Methylated Analogs
Key Insights :
- Non-methylated analogs may exhibit higher solubility due to reduced hydrophobicity .
Enantiomeric Forms
Key Insights :
Pharmacologically Relevant Analogs
Key Insights :
- The dichlorophenyl group in sertraline enhances serotonin reuptake inhibition, whereas bromine in the target compound may favor alternative targets .
Biological Activity
7-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C11H15BrClN
- Molecular Weight : 276.6 g/mol
- CAS Number : 1810069-90-9
- IUPAC Name : 7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
Biological Activity Overview
The biological activities of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, naphthalene derivatives have shown efficacy against various bacterial strains by disrupting bacterial cell walls and inhibiting protein synthesis.
2. Cytotoxicity and Anticancer Potential
Studies have demonstrated that naphthalene derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, which are critical for programmed cell death.
| Study Reference | Cell Line Tested | Concentration | Observed Effect |
|---|---|---|---|
| AGS gastric cancer cells | 5 µM | Induced apoptosis (40-60% rate) | |
| HepG2 liver cancer cells | 10 µM | Significant cytotoxicity |
3. Neuropharmacological Effects
Preliminary studies suggest that derivatives like 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may interact with neurotransmitter systems. This interaction could lead to potential applications in treating neurodegenerative diseases or mood disorders.
Case Study 1: Anticancer Activity
In a study examining the effects of various naphthalene derivatives on cancer cells, it was found that compounds similar to 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibited a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of antimicrobial activity among various brominated naphthalene compounds demonstrated that those with a methyl substitution exhibited enhanced activity against Gram-positive bacteria. This suggests that the specific structural characteristics of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride might confer similar benefits.
Research Findings
Recent research has focused on the molecular mechanisms underlying the biological activities of naphthalene derivatives:
The proposed mechanisms include:
- ROS Generation : Induction of oxidative stress leading to cell damage.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the bromine position and methyl substitutions significantly influence the biological activity of naphthalene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
